beta-Maltose - 69-79-4

beta-Maltose

Catalog Number: EVT-292730
CAS Number: 69-79-4
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-beta-Maltose, also known as 4-O-α-D-Glucopyranosyl-D-glucose, is a reducing disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a naturally occurring sugar found in germinating grains and is a product of starch hydrolysis by enzymes like β-amylase. [, , ]

  • Enzymology: It serves as a substrate for enzymes like β-amylase, allowing researchers to study enzyme kinetics, catalytic mechanisms, and substrate specificity. [, , , , , , , , , ]
  • Carbohydrate Chemistry: Its structure and reactivity make it valuable in studying glycosidic bond formation, carbohydrate synthesis, and the development of novel carbohydrate-based materials. [, , , ]
  • Structural Biology: Beta-beta-Maltose is used in X-ray crystallography and NMR studies to elucidate the structure and function of carbohydrate-binding proteins, such as β-amylase and maltose-binding protein. [, , ]
Source

Maltose is naturally found in malted foods and beverages, particularly beer and certain syrups. It can be produced by the enzymatic breakdown of starches through the action of amylase enzymes, which are prevalent in malted grains. This process occurs during the malting of barley, where starches are converted into fermentable sugars, including maltose .

Classification

Maltose is classified as a reducing sugar due to its free aldehyde or ketone group that can participate in redox reactions. It belongs to the carbohydrate family and specifically falls under the category of disaccharides, which are sugars formed from two monosaccharide units.

Synthesis Analysis

Methods

Maltose can be synthesized through two primary methods:

  1. Dehydration Synthesis: This method involves linking two glucose molecules via a glycosidic bond, resulting in maltose and the release of water.
  2. Enzymatic Hydrolysis: Amylase enzymes catalyze the breakdown of starch into maltose during processes such as brewing or cooking .

Technical Details

In laboratory settings, maltose can be synthesized using various techniques such as high-performance liquid chromatography (HPLC) for purification and quantification. Enzymatic assays are also employed to measure maltose concentrations accurately in complex matrices like food products .

Molecular Structure Analysis

Structure

Maltose consists of two glucose units linked by an α(1→4) glycosidic bond. The molecular structure can be represented as follows:

Maltose=GlucoseOGlucose\text{Maltose}=\text{Glucose}-\text{O}-\text{Glucose}

This structure allows for specific interactions with enzymes and receptors due to its configuration.

Data

The molecular weight of maltose is approximately 342.30 g/mol. The specific rotation ([α]) at 20°C is +120°, indicating its optical activity as it rotates plane-polarized light .

Chemical Reactions Analysis

Reactions

Maltose participates in several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, maltose can be hydrolyzed back into two glucose molecules.
  2. Fermentation: Yeast can ferment maltose into ethanol and carbon dioxide, which is crucial for brewing processes.
  3. Maillard Reaction: Maltose can react with amino acids during heating to produce complex flavors and colors in food products .

Technical Details

The hydrolysis reaction can be catalyzed by enzymes such as maltase or by acid hydrolysis under controlled conditions. This reaction typically occurs at elevated temperatures or with prolonged exposure to acid .

Mechanism of Action

Process

The mechanism by which maltose functions in biological systems involves its metabolism by enzymes that convert it into glucose for energy production. In yeast fermentation, maltase breaks down maltose into glucose, which is then utilized by yeast cells to produce energy via glycolysis.

Data

The enzyme maltase has a specific activity range that allows it to efficiently convert maltose into glucose at optimal pH levels (around pH 6) and temperatures (approximately 30-37°C) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltose is typically a white crystalline powder.
  • Solubility: Highly soluble in water.
  • Melting Point: Approximately 102-105°C.

Chemical Properties

  • Reducing Sugar: Maltose can reduce copper(II) ions to copper(I) oxide when heated with Benedict's reagent.
  • Stability: Maltose is stable under normal conditions but can undergo hydrolysis if exposed to moisture over time.

Relevant data indicate that maltose has a lower sweetness compared to other sugars like sucrose, making it less desirable as a sweetener but valuable for its functional properties in fermentation and food production .

Applications

Scientific Uses

Maltose has several applications across various fields:

  • Brewing Industry: Essential for fermentation processes; it counteracts bitterness from hops.
  • Food Industry: Used as a sweetener in certain products and as an ingredient in syrups.
  • Biotechnology: Utilized in enzyme assays and as a substrate for studying enzyme kinetics due to its specific interactions with enzymes like amylase and maltase .
  • Research: Maltose derivatives are used in studies involving protein interactions and molecular biology applications .

Properties

CAS Number

69-79-4

Product Name

Maltose

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-KEUNEUHJSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Solubility

780.0 mg/mL

Synonyms

Maltose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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